molecular formula C13H12ClNO4S B12131013 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide

2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B12131013
M. Wt: 313.76 g/mol
InChI Key: JNSQTIYAHFVZLZ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features both a sulfonyl group and a furan ring

Preparation Methods

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-[(furan-2-yl)methyl]acetamide. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include furan-2,5-dicarboxylic acid and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds to 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide include:

The uniqueness of this compound lies in its combination of a sulfonyl group and a furan ring, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C13H12ClNO4S/c14-10-3-5-12(6-4-10)20(17,18)9-13(16)15-8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)

InChI Key

JNSQTIYAHFVZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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